N-(4-bromo-2-chlorophenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine and chlorine atom attached to the phenyl ring, along with a methyl group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-chlorophenyl)-3-methylbenzamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-chlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: N-(4-bromo-2-chlorophenyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and anticancer activities. The presence of bromine and chlorine atoms in the structure may contribute to its biological activity by interacting with specific molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins and altering their function .
Comparison with Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-bromo-2-chlorophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-bromo-2-chlorophenol
Comparison: N-(4-bromo-2-chlorophenyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide structure, which can influence its chemical reactivity and biological activity. Compared to similar compounds like N-(4-bromo-2-chlorophenyl)acetamide, the additional methyl group may enhance its stability and alter its interaction with molecular targets. The presence of both bromine and chlorine atoms also contributes to its distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11BrClNO |
---|---|
Molecular Weight |
324.60 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
VAHSSISCDFURNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.